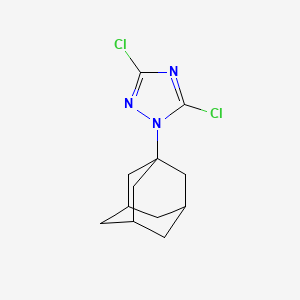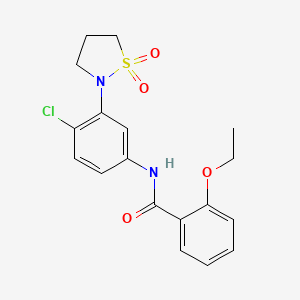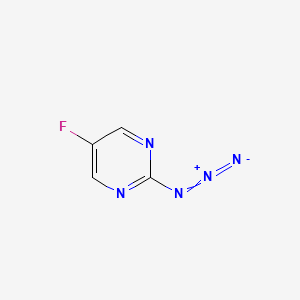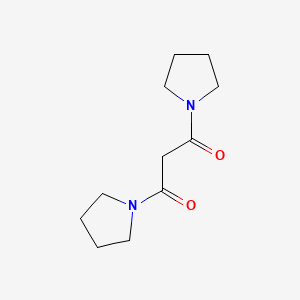
1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole is a compound that features an adamantane moiety attached to a triazole ring substituted with two chlorine atoms. The adamantane structure is known for its rigidity and stability, while the triazole ring is a versatile heterocycle commonly found in various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole typically involves the reaction of 1-adamantylamine with 3,5-dichloro-1,2,4-triazole. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, and a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the triazole ring can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling reactions: The triazole ring can be involved in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(1-adamantyl)-3-azido-5-chloro-1H-1,2,4-triazole.
科学的研究の応用
1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.
Industry: It can be utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole involves its interaction with specific molecular targets. The adamantane moiety provides stability and enhances the compound’s ability to interact with hydrophobic pockets in proteins or enzymes. The triazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 1-(1-adamantyl)-3-chloro-1H-1,2,4-triazole
- 1-(1-adamantyl)-3,5-dibromo-1H-1,2,4-triazole
- 1-(1-adamantyl)-3,5-dimethyl-1H-1,2,4-triazole
Uniqueness
1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole is unique due to the presence of two chlorine atoms on the triazole ring, which can significantly influence its reactivity and biological activity compared to its analogs. The adamantane moiety also imparts rigidity and enhances the compound’s stability, making it a valuable scaffold in drug design and material science.
特性
IUPAC Name |
1-(1-adamantyl)-3,5-dichloro-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N3/c13-10-15-11(14)17(16-10)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCFCYUGWQOWFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=NC(=N4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-ethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2897864.png)
![N-[(2S)-2-Hydroxypropyl]-N-methyl-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2897865.png)




![N-(3,4-DIMETHYLPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE](/img/structure/B2897877.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B2897878.png)

![N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide](/img/structure/B2897881.png)
![6-chloro-N-cyclopropyl-N-{[4-(methylcarbamoyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2897882.png)

![5-Bromo-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine](/img/structure/B2897884.png)

